molecular formula C16H11ClN2O4S B14331625 N-(2-Chloro-4-nitrophenyl)naphthalene-1-sulfonamide CAS No. 106691-56-9

N-(2-Chloro-4-nitrophenyl)naphthalene-1-sulfonamide

Cat. No.: B14331625
CAS No.: 106691-56-9
M. Wt: 362.8 g/mol
InChI Key: JXBSMFXVBQZEJS-UHFFFAOYSA-N
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Description

N-(2-Chloro-4-nitrophenyl)naphthalene-1-sulfonamide is a chemical compound with the molecular formula C16H11ClN2O4S It is characterized by the presence of a naphthalene ring, a sulfonamide group, and a chloronitrophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-4-nitrophenyl)naphthalene-1-sulfonamide typically involves the reaction of 2-chloro-4-nitroaniline with naphthalene-1-sulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure uniformity and high yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-4-nitrophenyl)naphthalene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reducing agents such as tin(II) chloride.

    Oxidation Reactions: The sulfonamide group can undergo oxidation to form sulfonic acids under strong oxidizing conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or dimethylformamide, and bases like sodium hydroxide.

    Reduction: Hydrogen gas with a palladium catalyst, or chemical reducing agents like tin(II) chloride in acidic medium.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of N-(2-substituted-4-nitrophenyl)naphthalene-1-sulfonamide derivatives.

    Reduction: Formation of N-(2-chloro-4-aminophenyl)naphthalene-1-sulfonamide.

    Oxidation: Formation of naphthalene-1-sulfonic acid derivatives.

Scientific Research Applications

N-(2-Chloro-4-nitrophenyl)naphthalene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and kinetics.

    Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to other bioactive compounds.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-Chloro-4-nitrophenyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. The compound can act as an inhibitor by binding to the active site of enzymes or receptors, thereby blocking their activity. The presence of the nitro and sulfonamide groups allows for strong interactions with the target molecules, leading to effective inhibition. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(2-Chloro-4-nitrophenyl)naphthalene-1-sulfonamide can be compared with other similar compounds, such as:

    N-(2-Chloro-4-nitrophenyl)benzenesulfonamide: Similar structure but with a benzene ring instead of a naphthalene ring.

    N-(2-Chloro-4-nitrophenyl)thiophene-2-sulfonamide: Contains a thiophene ring instead of a naphthalene ring.

    N-(2-Chloro-4-nitrophenyl)pyridine-3-sulfonamide: Contains a pyridine ring instead of a naphthalene ring.

The uniqueness of this compound lies in its naphthalene ring, which provides additional stability and potential for π-π interactions, making it a valuable compound for various applications.

Properties

CAS No.

106691-56-9

Molecular Formula

C16H11ClN2O4S

Molecular Weight

362.8 g/mol

IUPAC Name

N-(2-chloro-4-nitrophenyl)naphthalene-1-sulfonamide

InChI

InChI=1S/C16H11ClN2O4S/c17-14-10-12(19(20)21)8-9-15(14)18-24(22,23)16-7-3-5-11-4-1-2-6-13(11)16/h1-10,18H

InChI Key

JXBSMFXVBQZEJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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